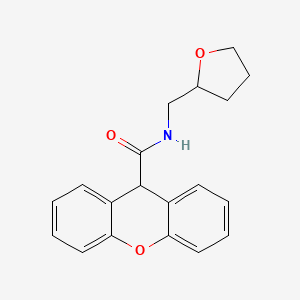![molecular formula C14H18N4OS B5143233 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide, also known as ETR-103, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as triazoles, which have been found to have various biological activities. ETR-103 has been of interest to researchers due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in the production of reactive oxygen species (ROS) and inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of ROS and inflammatory mediators in cells and tissues. It has also been found to increase the levels of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide in lab experiments is its high selectivity towards the enzymes involved in the production of ROS and inflammatory mediators. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as a tool for studying the role of ROS and inflammatory mediators in various biological processes. Additionally, further studies are needed to optimize the synthesis and purification methods for 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide to improve its solubility and purity.
Méthodes De Synthèse
The synthesis of 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide involves the reaction of 5-ethyl-4-methyl-1H-1,2,4-triazole-3-thiol with N-phenylacrylamide in the presence of a catalyst. The reaction proceeds via a thiol-ene click reaction, which is a highly efficient and selective method for the synthesis of complex molecules. The resulting product is purified using column chromatography to obtain pure 3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide.
Applications De Recherche Scientifique
3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-3-12-16-17-14(18(12)2)20-10-9-13(19)15-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHUKOYRIOAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)